molecular formula C20H20N2O2S B2531290 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide CAS No. 301176-20-5

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

Cat. No. B2531290
CAS RN: 301176-20-5
M. Wt: 352.45
InChI Key: IFTHGSGHJXXUBI-UHFFFAOYSA-N
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Description

“N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide” is a compound that contains a thiazole moiety . Thiazole is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole compounds often involves the reaction of a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol .


Molecular Structure Analysis

The molecular formula of “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide” is C13H13ClN2OS .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The molecular weight of “N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide” is 280.77312 .

Mechanism of Action

Thiazole compounds may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems . For example, “N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine” potently caused inhibition of tubulin polymerization with IC 50 values between 0.36 and 0.86 μM in the three cancer cell lines and disruption of tubulin microtubule dynamics in a manner similar to CA-4 .

Future Directions

Thiazole compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The development of anticancer drug resistance is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable .

properties

IUPAC Name

2-(2-methylphenoxy)-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-7-9-16(10-8-14)11-17-12-21-20(25-17)22-19(23)13-24-18-6-4-3-5-15(18)2/h3-10,12H,11,13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTHGSGHJXXUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide

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